Navamepent

Description

Properties

CAS No. |

1251537-11-7 |

|---|---|

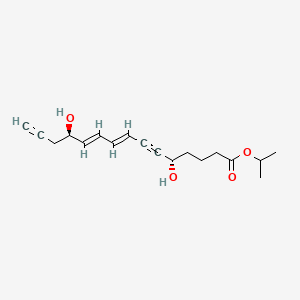

Molecular Formula |

C18H24O4 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

propan-2-yl (5S,8E,10E,12R)-5,12-dihydroxypentadeca-8,10-dien-6,14-diynoate |

InChI |

InChI=1S/C18H24O4/c1-4-10-16(19)11-7-5-6-8-12-17(20)13-9-14-18(21)22-15(2)3/h1,5-7,11,15-17,19-20H,9-10,13-14H2,2-3H3/b6-5+,11-7+/t16-,17-/m1/s1 |

InChI Key |

ZVOCIIHCJJEFRQ-BHXBHYJPSA-N |

Isomeric SMILES |

CC(C)OC(=O)CCC[C@@H](C#C/C=C/C=C/[C@@H](CC#C)O)O |

Canonical SMILES |

CC(C)OC(=O)CCCC(C#CC=CC=CC(CC#C)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Navamepent; RX-10045; RX10045; RX 10045 |

Origin of Product |

United States |

Foundational & Exploratory

An in-depth technical guide on the core understanding of navamepent (RX-10045), a novel ophthalmic drug candidate, is presented below for researchers, scientists, and drug development professionals. This guide focuses on its formulation, preclinical evaluation, and available clinical data.

Introduction to this compound

This compound (also known as RX-10045) is an isopropyl ester prodrug of a resolvin, developed for the treatment of ocular inflammation and pain.[1] Resolvins are a class of specialized pro-resolving mediators (SPMs) that are endogenously produced and play a critical role in the active resolution of inflammation. As a prodrug, this compound is designed to be metabolized into its active form, RX-10008, after administration.[1] It has been investigated in a Phase 2 clinical trial for its efficacy and safety in managing inflammation and pain following cataract surgery.[1]

Formulation and Physicochemical Properties

This compound is formulated as an aqueous nanomicellar solution to overcome the challenges associated with the topical delivery of hydrophobic molecules to the eye.

Quantitative Data on Formulation

| Parameter | Value | Source |

| Drug Concentration | 0.1% (w/v) | [1] |

| Micelle Mean Diameter | ~12 nm | [1] |

| Micelle Surface Charge | Low negative | |

| Excipient Ratio (Hydrogenated Castor-Oil : Octoxynol-40) | 1.0 : 0.05 (wt%) | |

| Molecular Formula | C18H24O4 | |

| Molecular Weight | 304.38 g/mol |

Preclinical Evaluation

A series of preclinical studies have been conducted to assess the ocular compatibility, tissue distribution, and cellular uptake of the this compound nanomicellar ophthalmic solution.

Experimental Protocols

-

In Vivo Ocular Irritation and Safety Studies:

-

Animal Model: New Zealand albino rabbits.

-

Administration: Topical drop administration of the 0.1% RX-10045 micellar solution.

-

Assessments:

-

Hackett-McDonald ocular irritation scores were recorded to evaluate tolerability.

-

Intraocular pressure was monitored.

-

Electroretinography was performed to assess for any potential retinal damage after multiple doses.

-

-

-

Ocular Tissue Distribution Studies:

-

Animal Model: New Zealand albino rabbits.

-

Methodology: Following topical administration of the RX-10045 solution, ocular tissues were collected.

-

Analysis: Drug concentrations in various anterior and posterior ocular tissues, including the retina/choroid, were measured to determine the distribution of the active metabolite, RX-10008.

-

-

In Vitro Cellular Uptake Studies:

-

Objective: To investigate the role of efflux transporters in the cellular accumulation of this compound.

-

Methodology: Cell viability and uptake studies were conducted in the presence and absence of specific inhibitors for P-glycoprotein (P-gp; inhibited by GF120918 and ketoconazole), Multidrug Resistance-Associated Protein 2 (MRP2; inhibited by MK571), and Breast Cancer Resistance Protein (BCRP; inhibited by β-estradiol). An increased accumulation of RX-10045 in the presence of these inhibitors would suggest that it is a substrate for these efflux pumps.

-

Experimental Workflow Diagram

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Navamepent (RX-10045) is a synthetic isopropyl ester prodrug of a resolvin E1 (RvE1) analogue, RX-10008. Developed for ophthalmic applications, it has shown potent anti-inflammatory and pro-resolving properties in preclinical models of ocular inflammation and injury. This compound was primarily investigated for the treatment of dry eye syndrome, where it demonstrated the ability to reduce corneal inflammation, prevent goblet cell loss, and improve tear volume. Additionally, it has been shown to reduce corneal haze in a rabbit model of photorefractive keratectomy (PRK). The mechanism of action is presumed to be mediated through the activation of the Chemokine-like Receptor 1 (CMKLR1), a G protein-coupled receptor involved in resolving inflammation. While this compound advanced to Phase II clinical trials and showed promising results in symptom improvement for dry eye patients, it was not pursued for further development due to equivocal efficacy results in later stages. This technical guide provides a comprehensive overview of the available preclinical and clinical data, experimental methodologies, and the underlying mechanism of action of this compound.

Chemical and Physical Properties

This compound is a synthetic analogue of the endogenous fatty acid metabolite, resolvin E1. It is formulated as an isopropyl ester prodrug, which undergoes rapid hydrolysis in biological matrices to its active acid form, RX-10008.

| Property | Value |

| IUPAC Name | propan-2-yl (5S,8E,10E,12R)-5,12-dihydroxypentadeca-8,10-dien-6,14-diynoate |

| Synonyms | RX-10045 |

| Molecular Formula | C18H24O4 |

| Molar Mass | 304.386 g·mol−1 |

| CAS Number | 1251537-11-7 |

Mechanism of Action

This compound is presumed to exert its anti-inflammatory and pro-resolving effects by acting as an agonist at the Chemokine-like Receptor 1 (CMKLR1), similar to its natural analogue, resolvin E1. CMKLR1 is a G protein-coupled receptor expressed on various immune cells, including macrophages and neutrophils, as well as on corneal epithelial cells. Activation of CMKLR1 by resolvins is known to initiate signaling cascades that lead to the resolution of inflammation.

Signaling Pathway

The binding of this compound's active form (RX-10008) to CMKLR1 is thought to trigger a cascade of intracellular events aimed at dampening the inflammatory response and promoting tissue healing. This includes the inhibition of pro-inflammatory cytokine release and the promotion of anti-inflammatory and pro-resolving mediators.

Preclinical Pharmacology

In Vitro Studies

-

Anti-inflammatory Effects: In vitro studies have demonstrated that this compound exhibits potent anti-inflammatory and cell survival benefits. It has been shown to inhibit the release of several key pro-inflammatory mediators from corneal epithelial cells.

In Vivo Studies

-

Dry Eye Models: In murine models of dry eye, topical application of this compound was found to be highly efficacious. It demonstrated the ability to decrease corneal inflammation, reduce corneal epithelial damage, prevent the loss of goblet cells, and improve tear volume.

-

Corneal Haze Model: In a rabbit model of photorefractive keratectomy (PRK)-induced corneal haze, topical administration of 0.1% this compound significantly reduced corneal opacity at one month post-surgery compared to a vehicle control. A trend towards lower myofibroblast generation was also observed in the 0.1% this compound-treated group.

| Preclinical Model | Key Findings | Reference |

| Murine Dry Eye Model | Decreased corneal inflammation, reduced epithelial damage, prevented goblet cell loss, improved tear volume. | |

| Rabbit PRK Model | Significantly reduced corneal opacity with 0.1% this compound. |

Clinical Development

This compound was evaluated in Phase II clinical trials for the treatment of dry eye syndrome.

Phase II Clinical Trial in Dry Eye Syndrome

A multi-center, randomized, placebo-controlled, double-masked study evaluated the efficacy of this compound (0.09%) in patients with dry eye disease. The trial, identified as NCT01675570, showed a significant dose-dependent improvement from baseline in patient-reported symptoms, including dryness, stinging, burning, and ocular discomfort. This compound was superior to placebo on the primary symptomatic endpoint. A 75% reduction from baseline in central corneal staining was also observed, which approached statistical significance over placebo.

| Clinical Trial Identifier | Phase | Indication | Key Outcomes |

| NCT01675570 | II | Dry Eye Disease | Significant improvement in patient-reported symptoms; trend towards reduced corneal staining. |

Despite these positive early-stage results, the development of this compound was not pursued further due to what was described as "equivocal efficacy results" in subsequent evaluations.

Pharmacokinetics and Drug Interactions

Interaction with Efflux and Influx Transporters

Studies using Madin-Darby canine kidney (MDCK) cells transfected with human transporters have identified this compound as a substrate and/or inhibitor of several efflux and influx transporters. This interaction may limit its permeability across the corneal epithelium and could be a factor in its observed clinical efficacy.

| Transporter | IC50 (µM) | Interaction Type |

| P-glycoprotein (P-gp) | 239 ± 11.2 | Substrate/Inhibitor |

| Multidrug Resistance-Associated Protein 2 (MRP2) | 291 ± 79.2 | Substrate/Inhibitor |

| Breast Cancer Resistance Protein (BCRP) | 300 ± 42 | Substrate/Inhibitor |

| Organic Cation Transporter 1 (OCT-1) | Not Quantified | Strong Inhibitor |

Experimental Protocols

Rabbit Corneal Haze Model

Methodology:

-

Animal Model: New Zealand white rabbits.

-

Surgical Procedure: A -9.0 diopter photorefractive keratectomy (PRK) was performed on one eye of each rabbit to induce corneal haze.

-

Treatment Groups: Rabbits were randomized to receive topical treatment with 0.1% this compound, 0.01% this compound, or a vehicle control.

-

Dosing Regimen: 30 µL of the assigned solution was administered topically every 4 hours for 5 days, starting immediately after PRK.

-

Efficacy Endpoints: At 1 month post-PRK, corneal haze was graded by a masked observer using a slit-lamp. Immunohistochemistry for α-smooth muscle actin (α-SMA) was performed on corneal sections to quantify myofibroblast density.

In Vitro Transporter Interaction Assay

Methodology:

-

Cell Lines: Madin-Darby canine kidney (MDCKII) cells stably transfected with human P-glycoprotein (MDR1), MRP2, or BCRP are used.

-

Substrates: Radiolabeled substrates specific for each transporter are utilized (e.g., [3H]-digoxin for P-gp, [3H]-vinblastine for MRP2, and [3H]-abacavir for BCRP).

-

Inhibition Assay: The transfected cells are incubated with the respective radiolabeled substrate in the presence of varying concentrations of this compound.

-

Measurement: The intracellular accumulation of the radiolabeled substrate is measured using scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the transporter activity (IC50) is calculated from dose-response curves.

Conclusion

This compound (RX-10045) is a well-characterized resolvin E1 analogue with demonstrated anti-inflammatory and pro-resolving properties in the context of ocular surface disease. Preclinical studies highlighted its potential in treating dry eye and mitigating corneal haze. While early clinical data for dry eye syndrome were encouraging, the compound's development was halted. The interaction of this compound with ocular surface transporters may have played a role in its clinical efficacy profile. The information compiled in this technical guide provides a valuable resource for researchers and drug development professionals interested in the biology of resolvins and their therapeutic potential in ophthalmology and other inflammatory conditions.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Navamepent (also known as RX-10045) is a synthetic analogue of Resolvin E1 (RvE1), a member of the specialized pro-resolving mediator (SPM) family of lipids. SPMs are endogenous molecules derived from polyunsaturated fatty acids that actively orchestrate the resolution of inflammation, a process distinct from traditional anti-inflammatory mechanisms. By mimicking the action of RvE1, this compound offers a novel therapeutic approach for managing ocular inflammatory conditions, such as dry eye disease and allergic conjunctivitis, by promoting the natural resolution of inflammation rather than simply suppressing its initiation. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.

Mechanism of Action: Emulating the Pro-Resolving Effects of Resolvin E1

This compound, as an analogue of RvE1, is designed to engage the same receptors and signaling pathways to exert its pro-resolving effects. RvE1 interacts with two main G protein-coupled receptors (GPCRs): ChemR23 (also known as chemerin receptor 1 or CMKLR1) and BLT1 (leukotriene B4 receptor 1).[1][2] The engagement of these receptors by this compound is believed to initiate a cascade of intracellular events that collectively dampen inflammation and promote tissue healing.

ChemR23 Signaling Pathway

Activation of the ChemR23 receptor by RvE1 is a primary mechanism for its anti-inflammatory and pro-resolving actions.[1][3] This interaction initiates signaling through multiple downstream pathways, including the PI3K/Akt and ERK pathways.[1] Activation of these pathways leads to the inhibition of the pro-inflammatory transcription factor NF-κB, thereby reducing the production of inflammatory cytokines. Furthermore, ChemR23 signaling enhances the phagocytic activity of macrophages, a critical step in clearing apoptotic cells and cellular debris from the site of inflammation, thus facilitating a return to tissue homeostasis.

BLT1 Signaling Pathway

The interaction of RvE1 with the BLT1 receptor is characterized by partial agonism. The primary ligand for BLT1 is leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator that chemoattracts neutrophils to sites of inflammation. By acting as a partial agonist, RvE1 can compete with LTB4 for binding to BLT1, thereby dampening the pro-inflammatory signaling cascade initiated by LTB4. This competitive inhibition reduces neutrophil infiltration and activation, contributing to the resolution of inflammation.

Quantitative Data Presentation

Receptor Binding Affinity of Resolvin E1

As this compound is a direct analogue of RvE1, the binding affinities of RvE1 for its receptors provide a strong indication of the expected affinities for this compound.

| Ligand | Receptor | Dissociation Constant (Kd) | Cell Type/System |

| Resolvin E1 | ChemR23 | 11.3 ± 5.4 nM | Recombinant human ChemR23 |

| Resolvin E1 | BLT1 | 48.3 nM | Human PMN membrane fractions |

| Resolvin E1 | BLT1 | 45 nM | Recombinant human BLT1 |

Preclinical Efficacy of this compound (RX-10045)

Preclinical studies have demonstrated the potential of this compound in animal models of ocular inflammation.

| Model | Treatment | Outcome | Result |

| Rabbit Photorefractive Keratectomy (PRK) | 0.1% RX-10045 | Corneal Haze | Statistically significant reduction in corneal opacity at 1 month post-surgery (p=0.029) compared to vehicle. |

Clinical Efficacy of this compound (RX-10045) in Dry Eye Disease (Phase 2)

A Phase 2 clinical trial (NCT01675570) evaluated the efficacy of this compound in patients with dry eye disease. The study utilized a controlled adverse environment (CAE) to assess signs and patient-reported symptoms.

| Endpoint | Treatment Group | Result | p-value |

| Worst Symptom Score (Patient Diaries) | RX-10045 (dose-dependent) | Statistically significant improvement from baseline | < 0.02 (compared to placebo) |

| Corneal Staining (in CAE) | RX-10045 | Improvement greater than placebo | 0.11 (approaching statistical significance) |

| Inferior and Composite Corneal Staining (in CAE) | RX-10045 | Significant improvement | 0.09 (approaching statistical significance over placebo) |

Note: More detailed quantitative data from the Phase 2 clinical trials are not publicly available.

Experimental Protocols

In Vivo Murine Model of Dry Eye

A common preclinical model to evaluate the efficacy of therapeutics for dry eye disease involves the induction of desiccating stress in mice.

Methodology:

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Dry Eye:

-

Mice are placed in a controlled environment with low humidity (<40%) and constant air draft.

-

Subcutaneous administration of scopolamine, a muscarinic receptor antagonist, is used to reduce tear secretion.

-

-

Treatment:

-

Animals are divided into treatment and vehicle control groups.

-

Topical ocular administration of this compound solution or vehicle is performed at specified concentrations and frequencies (e.g., twice daily).

-

-

Evaluation of Efficacy:

-

Corneal Fluorescein Staining: The severity of corneal epithelial damage is assessed by applying fluorescein dye and grading the staining pattern.

-

Tear Production: Measured using phenol red-impregnated cotton threads placed in the lateral canthus.

-

Histology: Goblet cell density in the conjunctiva is quantified from histological sections.

-

Immunohistochemistry and qPCR: Levels of inflammatory markers (e.g., cytokines, chemokines) in ocular tissues are measured.

-

Clinical Trial Protocol for Allergic Conjunctivitis (Conjunctival Allergen Challenge Model)

The Conjunctival Allergen Challenge (CAC) model is a standardized method to evaluate the efficacy of anti-allergic ophthalmic drugs.

Methodology:

-

Patient Selection: Subjects with a history of ocular allergies and a positive skin test to a specific allergen are recruited.

-

Baseline and Titration: A baseline CAC is performed to determine the allergen concentration that elicits a standardized allergic response.

-

Randomization and Treatment: Eligible subjects are randomized to receive this compound ophthalmic solution or vehicle. The study is typically double-masked.

-

Conjunctival Allergen Challenge: At a specified time after drug instillation (e.g., 15 minutes, 8 hours), the predetermined dose of allergen is instilled into the conjunctival cul-de-sac of each eye.

-

Efficacy Endpoints:

-

Ocular Itching: Assessed by the patient on a standardized scale at multiple time points post-challenge.

-

Conjunctival Redness: Graded by the investigator at multiple time points post-challenge.

-

-

Safety and Tolerability: Adverse events are monitored throughout the study.

Conclusion

This compound represents a promising therapeutic agent for ocular inflammatory diseases, leveraging the body's natural resolution pathways. Its mechanism of action, centered on the activation of ChemR23 and modulation of BLT1 signaling, offers a targeted approach to resolving inflammation with the potential for a favorable safety profile. While preclinical and early clinical data are encouraging, further larger-scale clinical trials are necessary to fully elucidate its efficacy and safety in broader patient populations. The detailed understanding of its signaling pathways and the use of standardized experimental models will be crucial for its continued development and potential translation into a valuable treatment option for patients suffering from dry eye disease and allergic conjunctivitis.

References

- 1. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Resolvin E1-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Navamepent (also known as RX-10045) is a synthetic analog of the endogenous lipid mediator Resolvin E1 (RvE1), a member of the specialized pro-resolving mediators (SPMs) family.[1] As a prodrug, this compound is rapidly converted to its active form, which is presumed to exert its therapeutic effects, primarily potent anti-inflammatory actions, through the activation of the Chemokine-like Receptor 1 (CMKLR1), also known as ChemR23.[1] This technical guide provides a comprehensive overview of the available preclinical and clinical data regarding the CMKLR1 agonist activity of this compound, its mechanism of action, and the experimental methodologies used to characterize its function. While specific quantitative data on the direct interaction of this compound with CMKLR1 is limited in publicly accessible literature, this guide extrapolates from the well-documented activity of its parent compound, Resolvin E1, to provide a thorough understanding of its presumed pharmacological profile.

Introduction to this compound and CMKLR1

This compound is a small molecule designed to be a stable and potent analog of Resolvin E1.[1] It has been investigated primarily for its therapeutic potential in resolving inflammation, particularly in ophthalmic conditions, and has undergone Phase II clinical trials.[1]

CMKLR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in both pro-inflammatory and anti-inflammatory pathways. It is activated by the endogenous ligand chemerin and the lipid mediator Resolvin E1. Activation of CMKLR1 by its agonists initiates a signaling cascade that can lead to the mobilization of intracellular calcium and the activation of downstream pathways such as the ERK and NF-κB pathways. The receptor is expressed on various immune cells, including macrophages and dendritic cells, as well as in adipose tissue and the central nervous system.

Quantitative Data on CMKLR1 Agonist Activity

| Ligand | Receptor | Assay Type | Parameter | Value | Cell Line | Reference |

| Resolvin E1 | Human CMKLR1 | NF-κB Inhibition | EC50 | ~1.0 nM | ChemR23-transfected cells |

Experimental Protocols

While specific protocols for this compound are not published, the following are standard assays used to characterize the agonist activity of compounds at the CMKLR1 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the inhibition constant (Ki) of a test compound.

-

Cell Preparation: A cell line stably expressing the human CMKLR1 receptor is used. The cells are cultured and harvested, and a membrane preparation is made.

-

Assay Buffer: A suitable buffer, typically containing Tris-HCl, MgCl2, and a protease inhibitor cocktail, is used.

-

Radioligand: A radiolabeled ligand for CMKLR1, such as [125I]-chemerin, is used.

-

Procedure: The cell membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound). The reaction is allowed to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the Ki value of the test compound.

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to induce an increase in intracellular calcium concentration, a hallmark of Gi-coupled GPCR activation.

-

Cell Loading: CMKLR1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Plate: The loaded cells are plated into a multi-well plate.

-

Compound Addition: The test compound (this compound) at various concentrations is added to the wells.

-

Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, another key event in GPCR signaling and desensitization.

-

Assay Principle: This assay often utilizes a technology such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

-

Cell Line: A cell line is engineered to co-express CMKLR1 fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein).

-

Procedure: The cells are incubated with the test compound (this compound).

-

Signal Detection: If the compound activates the receptor, β-arrestin is recruited to the receptor, bringing the donor and acceptor molecules into close proximity, resulting in a detectable signal (e.g., light emission or fluorescence).

-

Data Analysis: The signal is measured and plotted against the compound concentration to determine the EC50 for β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

CMKLR1 Signaling Pathway

Activation of the Gi-coupled CMKLR1 receptor by an agonist like this compound is expected to initiate the following signaling cascade:

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navamepent (also known as RX-10045) is a synthetic analog of Resolvin E1 (RvE1), an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the specialized pro-resolving mediators (SPMs) family, this compound is designed to harness the body's natural mechanisms for resolving inflammation. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its anti-inflammatory effects, supported by available preclinical data and detailed experimental methodologies. This compound is a prodrug that is rapidly hydrolyzed in biological matrices to its active form, the resolvin E1 analog RX-10008[1]. Its therapeutic potential is being investigated primarily in ocular inflammatory conditions, such as dry eye disease[2][3].

Core Mechanism of Action: Activating Pro-Resolving Pathways

The anti-inflammatory actions of this compound are rooted in its ability to mimic the functions of the native pro-resolving mediator, Resolvin E1. This involves interaction with specific G-protein coupled receptors (GPCRs) to initiate signaling cascades that actively suppress and resolve inflammation, rather than simply blocking pro-inflammatory signals.

Signaling Pathways

The primary signaling pathways modulated by this compound are initiated through its interaction with two key receptors: ChemR23 (also known as chemerin chemokine-like receptor 1) and BLT1 (leukotriene B4 receptor 1).

-

ChemR23 Activation: this compound, in its active form, binds to and activates ChemR23. This interaction is a cornerstone of its pro-resolving effects. Activation of ChemR23 on immune cells, particularly macrophages and neutrophils, triggers a switch from a pro-inflammatory to a pro-resolving phenotype. This leads to enhanced efferocytosis (the clearance of apoptotic cells), a critical step in the resolution of inflammation.

-

BLT1 Antagonism/Partial Agonism: The leukotriene B4 (LTB4) receptor, BLT1, is a potent mediator of neutrophil chemotaxis and activation. This compound's active form acts as a partial agonist or antagonist at this receptor, effectively dampening the pro-inflammatory signals mediated by LTB4. This action helps to limit the infiltration of neutrophils to the site of inflammation[4].

The engagement of these receptors leads to the modulation of downstream intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. By activating pro-resolving signals, this compound indirectly leads to the inhibition of NF-κB activation, thereby reducing the transcription of these key inflammatory mediators.

-

Modulation of MAPK Signaling: The MAPK signaling cascade (comprising ERK, JNK, and p38 pathways) is another critical regulator of inflammatory responses. This compound is thought to modulate MAPK signaling to suppress the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

The following diagram illustrates the proposed anti-inflammatory signaling pathways of this compound.

References

- 1. Resolvin E1 analog RX-10045 0.1% reduces corneal stromal haze in rabbits when applied topically after PRK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction Studies of Resolvin E1 Analog (RX-10045) with Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topical delivery of aqueous micellar Resolvin E1 analog (RX-10045) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resolvins: Endogenously-Generated Potent Painkilling Substances and their Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Resolvin D1 (RvD1), a key member of the specialized pro-resolving mediators (SPMs) family. Given the current absence of public scientific literature on "Navamepent," this document will focus on the well-elucidated mechanisms of RvD1 as a paradigm for understanding the therapeutic potential of pro-resolution pharmacology in inflammatory diseases. We will delve into its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its effects, presenting quantitative data and visual representations to facilitate a deeper understanding of its biological functions.

Introduction to Inflammation Resolution and Specialized Pro-Resolving Mediators (SPMs)

Inflammation is a fundamental protective response to infection or tissue injury.[1][2][3] While essential for host defense, uncontrolled or unresolved inflammation can lead to chronic diseases. The resolution of acute inflammation is now understood to be an active, coordinated process, rather than a passive decay of pro-inflammatory signals.[3][4] This process is orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs), which include lipoxins, resolvins, protectins, and maresins. SPMs are biosynthesized during the inflammatory response and play a critical role in returning the affected tissue to homeostasis.

Resolvins, derived from omega-3 polyunsaturated fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), are potent SPMs that actively regulate the resolution of inflammation. Resolvin D1 (RvD1), derived from DHA, has demonstrated significant pro-resolving and anti-inflammatory activities in a wide range of preclinical models of inflammatory diseases.

Resolvin D1: Mechanism of Action in Inflammation Resolution

RvD1 exerts its potent pro-resolving effects through stereospecific actions on G-protein coupled receptors (GPCRs), primarily ALX/FPR2 and GPR32. The binding of RvD1 to these receptors initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and promote resolution.

The key mechanisms of action of RvD1 include:

-

Inhibition of Leukocyte Infiltration: RvD1 limits the recruitment of neutrophils to the site of inflammation, a critical step in preventing excessive tissue damage.

-

Stimulation of Macrophage Efferocytosis: RvD1 enhances the clearance of apoptotic neutrophils and cellular debris by macrophages, a process known as efferocytosis. This is a hallmark of active resolution.

-

Modulation of Cytokine and Chemokine Production: RvD1 downregulates the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, while promoting the release of anti-inflammatory mediators.

-

Regulation of Pain: SPMs, including resolvins, have been shown to reduce inflammatory pain by modulating nociceptor sensitization.

Signaling Pathways Modulated by Resolvin D1

The binding of RvD1 to its receptors triggers several downstream signaling pathways that mediate its pro-resolving actions. The diagram below illustrates the primary signaling cascade initiated by RvD1.

Caption: Resolvin D1 Signaling Pathway.

Quantitative Data on the Effects of Resolvin D1

The pro-resolving effects of RvD1 have been quantified in numerous preclinical studies. The following tables summarize key findings on the impact of RvD1 on inflammatory biomarkers and cellular responses.

Table 1: Effect of Resolvin D1 on Leukocyte Infiltration in a Murine Peritonitis Model

| Treatment Group | Neutrophil Count (x10^6 / mL) | Reference |

| Vehicle Control | 8.5 ± 1.2 | |

| RvD1 (10 ng) | 3.2 ± 0.8 | |

| RvD1 (100 ng) | 1.5 ± 0.5 | |

| *p < 0.05 compared to vehicle control |

Table 2: Effect of Resolvin D1 on Pro-inflammatory Cytokine Production by Human Macrophages

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Reference |

| LPS (1 µg/mL) | 1250 ± 150 | 850 ± 100 | |

| LPS + RvD1 (1 nM) | 620 ± 80 | 410 ± 60 | |

| LPS + RvD1 (10 nM) | 310 ± 50 | 220 ± 40 | |

| *p < 0.05 compared to LPS alone |

Detailed Experimental Protocols

To facilitate the study of pro-resolving mediators like RvD1, this section outlines the methodologies for key experiments cited in this guide.

Murine Model of Zymosan-Induced Peritonitis

This in vivo model is widely used to assess the resolution of acute inflammation and the efficacy of pro-resolving agents.

Objective: To evaluate the effect of RvD1 on leukocyte infiltration in an acute inflammatory setting.

Materials:

-

Male FVB mice (6-8 weeks old)

-

Zymosan A from Saccharomyces cerevisiae

-

Resolvin D1

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)

Procedure:

-

Prepare a zymosan A suspension (1 mg/mL) in sterile PBS.

-

Administer zymosan A (1 mg/kg) via intraperitoneal (i.p.) injection to induce peritonitis.

-

At a designated time point post-zymosan injection (e.g., 4 hours), administer RvD1 (e.g., 10-100 ng) or vehicle control (PBS) via intravenous (i.v.) or i.p. injection.

-

At a later time point (e.g., 12 or 24 hours post-zymosan), euthanize the mice and perform peritoneal lavage with 5 mL of cold PBS.

-

Collect the peritoneal exudate and centrifuge to pellet the cells.

-

Resuspend the cell pellet in FACS buffer and perform cell counts using a hemocytometer.

-

For differential cell counts, stain the cells with fluorescently labeled antibodies against specific leukocyte markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) and analyze by flow cytometry.

Macrophage Phagocytosis (Efferocytosis) Assay

This in vitro assay measures the ability of macrophages to engulf apoptotic cells, a key function enhanced by RvD1.

Objective: To quantify the effect of RvD1 on macrophage-mediated clearance of apoptotic neutrophils.

Materials:

-

Human monocyte-derived macrophages (hMDMs) or a macrophage cell line (e.g., RAW 264.7)

-

Human or murine neutrophils

-

Resolvin D1

-

RPMI 1640 medium

-

Fetal bovine serum (FBS)

-

Apoptosis-inducing agent (e.g., UV irradiation or TNF-α/cycloheximide)

-

Fluorescent dye for labeling neutrophils (e.g., CFSE)

-

Staining solution for macrophages (e.g., Wright-Giemsa stain)

Procedure:

-

Isolate human or murine neutrophils and induce apoptosis. Confirm apoptosis using methods like Annexin V/Propidium Iodide staining.

-

Label the apoptotic neutrophils with a fluorescent dye according to the manufacturer's protocol.

-

Culture macrophages to adherence in a multi-well plate.

-

Pre-treat the macrophages with RvD1 (e.g., 1-100 nM) or vehicle control for 15-30 minutes.

-

Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a specific ratio (e.g., 5:1 neutrophils to macrophages).

-

Co-incubate for a defined period (e.g., 60 minutes) to allow for phagocytosis.

-

Wash the wells thoroughly to remove non-engulfed neutrophils.

-

Quantify phagocytosis by either:

-

Microscopy: Fix and stain the cells, and manually count the number of ingested neutrophils per macrophage.

-

Flow Cytometry: Detach the macrophages and analyze the fluorescence intensity, which corresponds to the uptake of labeled neutrophils.

-

The workflow for the macrophage phagocytosis assay is depicted in the following diagram:

Caption: Experimental Workflow for Macrophage Phagocytosis Assay.

Conclusion and Future Directions

Resolvin D1 represents a promising therapeutic agent for a variety of inflammatory diseases due to its potent pro-resolving and tissue-protective effects. Its mechanism of action, centered on the active stimulation of resolution pathways, offers a novel pharmacological approach that contrasts with traditional anti-inflammatory strategies that primarily block pro-inflammatory signals. A deeper understanding of the molecular mechanisms and signaling pathways governed by RvD1 and other SPMs will be crucial for the development of a new generation of "resolution-toxic" drugs. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of such innovative therapies. As research in this field progresses, it is anticipated that novel molecules, potentially including compounds like the initially queried "this compound," will emerge as key players in the armamentarium against chronic inflammatory diseases.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Anti-Inflammatory -- Pro-Resolving Mediators and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Advances in Targeting the Resolution of Inflammation: Implications for Specialized Pro-Resolving Mediator GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navamepent, also known as RX-10045, is a synthetic analog of the endogenous lipid mediator Resolvin E1 (RvE1).[1] As a member of the specialized pro-resolving mediators (SPMs), this compound is being investigated for its potent anti-inflammatory and pro-resolving properties.[1][2] Developed to mimic the actions of natural RvE1, this compound is presumed to exert its effects primarily through the activation of the Chemokine-like receptor 1 (CMKLR1), a G-protein coupled receptor.[1][3] This document provides a comprehensive technical guide to the in vitro studies of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Quantitative In Vitro Data

The following tables summarize the available quantitative data from in vitro studies of this compound (RX-10045).

| Parameter | Cell Line | Value (μM) | Transporter | Substrate |

| IC₅₀ | MDCKII-MDR1 | 239 ± 11.2 | P-glycoprotein (P-gp) | [³H]-digoxin |

| IC₅₀ | MDCKII-MRP2 | 291 ± 79.2 | Multidrug Resistance-Associated Protein 2 (MRP2) | [³H]-vinblastine |

| IC₅₀ | MDCKII-BCRP | 300 ± 42 | Breast Cancer Resistance Protein (BCRP) | [³H]-abacavir |

| Cell Line | Assay | Concentration | Result |

| MDCKII-MDR1, MDCKII-BCRP, MDCKII-MRP2, HCECs | Cell Viability (MTS Assay) | Up to 350 μM | No apparent toxicity |

Experimental Protocols

Inhibition of Efflux Transporters (IC₅₀ Determination)

A dose-dependent inhibition study was conducted to determine the half-maximal inhibitory concentrations (IC₅₀) of this compound against P-gp, MRP2, and BCRP efflux transporters.

-

Cell Lines: Madin-Darby canine kidney cells transfected with the human genes for MDR1 (MDCKII-MDR1), MRP2 (MDCKII-MRP2), and BCRP (MDCKII-BCRP) were utilized.

-

Methodology: An indirect method was employed using radiolabeled substrates for each transporter.

-

P-gp (MDCKII-MDR1): [³H]-digoxin was used as the substrate.

-

MRP2 (MDCKII-MRP2): [³H]-vinblastine was used as the substrate.

-

BCRP (MDCKII-BCRP): [³H]-abacavir was used as the substrate.

-

-

Procedure:

-

Cells were seeded in appropriate culture plates and grown to confluence.

-

Cells were incubated with varying concentrations of this compound.

-

The respective radiolabeled substrate was added to the cells.

-

Following an incubation period, the intracellular accumulation of the radiolabeled substrate was measured using scintillation counting.

-

IC₅₀ values were calculated from the dose-response curves, representing the concentration of this compound required to inhibit 50% of the efflux transporter activity.

-

Cell Viability Assay

The cytotoxicity of this compound was assessed using a CellTiter 96® AQueous Non-Radioactive Cell Proliferation (MTS) Assay.

-

Cell Lines: MDCKII-MDR1, MDCKII-BCRP, MDCKII-MRP2, and Human Corneal Epithelial Cells (HCECs).

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 10,000 cells per well.

-

Cells were treated with various concentrations of this compound (up to 350 μM) for a duration of 3 hours, consistent with the timeframe of permeability studies.

-

A solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) was added to each well.

-

Metabolically active cells reduce MTS to a formazan product, which is soluble in the cell culture medium.

-

The quantity of formazan product, measured by absorbance at 490 nm, is directly proportional to the number of viable cells.

-

Cell viability was expressed as a percentage relative to untreated control cells.

-

Signaling Pathways and Mechanism of Action

This compound is an analog of Resolvin E1 and is thus believed to share its mechanism of action, primarily through the CMKLR1 receptor. Activation of CMKLR1 by RvE1 initiates a cascade of intracellular signaling events aimed at resolving inflammation.

CMKLR1 Signaling Pathway

The binding of an agonist like Resolvin E1 (and presumably this compound) to the G-protein coupled receptor CMKLR1 leads to the activation of several downstream signaling pathways. This process is crucial for the pro-resolving effects of these molecules.

Caption: Agonist binding to CMKLR1 initiates downstream signaling cascades.

Experimental Workflow for In Vitro Anti-Inflammatory Assessment

The following diagram outlines a general workflow for evaluating the anti-inflammatory effects of a compound like this compound in vitro. This workflow is based on standard cell-based assays used to measure inflammatory responses.

Caption: A typical workflow for assessing in vitro anti-inflammatory activity.

Discussion

The in vitro data for this compound highlight its interaction with several key cellular components. The IC₅₀ values against P-gp, MRP2, and BCRP suggest that at higher concentrations, this compound can inhibit these efflux transporters. This is a significant consideration for drug development, as inhibition of efflux pumps can affect the pharmacokinetics of co-administered drugs. The lack of cytotoxicity at concentrations up to 350 μM in various cell lines, including human corneal epithelial cells, indicates a favorable preliminary safety profile for topical applications.

As a Resolvin E1 analog, the primary mechanism of action of this compound is presumed to be the activation of the CMKLR1 receptor. The signaling pathways associated with CMKLR1 activation are central to the resolution of inflammation. These pathways involve the inhibition of pro-inflammatory signals (e.g., reduction of cAMP and inhibition of NF-κB) and the promotion of pro-resolving cellular responses. Although direct quantitative data on the binding affinity and functional activity of this compound at the CMKLR1 receptor are not yet publicly available, its classification as a Resolvin E1 analog strongly implies agonistic activity at this receptor.

Future in vitro studies should focus on elucidating the specific binding kinetics (Kd, Kon, Koff) and functional potency (EC₅₀) of this compound at the CMKLR1 receptor. Further investigation into its effects on downstream signaling molecules (e.g., phosphorylation of ERK and Akt) and its impact on the expression of a wider range of inflammatory mediators in relevant cell types will provide a more complete understanding of its pharmacological profile.

References

- 1. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Resolvin D1 and Resolvin E1 Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navamepent (formerly known as Gevokizumab or XOMA 052) is a humanized IgG2 monoclonal antibody that exhibits a unique allosteric mechanism of action by targeting interleukin-1β (IL-1β), a pivotal pro-inflammatory cytokine. IL-1β has been implicated as a key driver in the pathogenesis of various inflammatory and autoimmune diseases, including non-infectious uveitis and scleritis. This technical guide provides a comprehensive summary of the available preclinical data on this compound, with a focus on its potential application in treating ocular inflammation. While extensive clinical trials have been conducted, this document will focus on the foundational preclinical evidence, mechanism of action, and relevant experimental models that underpin its clinical development for ophthalmic indications.

Mechanism of Action: Allosteric Modulation of IL-1β

This compound distinguishes itself from other IL-1β inhibitors through its allosteric mode of action. Instead of directly blocking the binding site of IL-1β to its receptor, IL-1R1, this compound binds to a distinct epitope on the IL-1β molecule.[1][2][3][4][5] This binding induces a conformational change in IL-1β, which in turn reduces the affinity of the cytokine for its signaling receptor, IL-1R1. This allosteric inhibition effectively dampens the downstream inflammatory signaling cascade.

A key feature of this compound's mechanism is its differential impact on IL-1β's interaction with its receptors. While it significantly decreases the binding affinity of IL-1β for the pro-inflammatory IL-1R1, it does not affect its binding to the decoy receptor, IL-1RII, which acts as a sink for IL-1β, further contributing to the reduction of inflammatory signaling.

The IL-1β signaling pathway is a critical component of the innate immune response. Upon binding of IL-1β to IL-1R1, a signaling complex is formed with the IL-1 receptor accessory protein (IL-1RAcP). This complex then recruits intracellular adaptor proteins, such as MyD88, leading to the activation of downstream kinases like IRAKs and TRAF6. Ultimately, this cascade results in the activation of transcription factors, most notably NF-κB and AP-1, which drive the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases. This compound's allosteric modulation of the initial cytokine-receptor interaction effectively curtails this entire inflammatory cascade.

Caption: this compound allosterically modulates IL-1β, inhibiting its binding to IL-1R1.

Preclinical Efficacy Data

While specific preclinical studies of this compound in validated animal models of ocular inflammation, such as endotoxin-induced uveitis (EIU) or experimental autoimmune uveitis (EAU), are not extensively detailed in publicly available literature, its potent anti-inflammatory activity has been demonstrated in other in vivo models. These studies provide a strong rationale for its development in treating inflammatory eye diseases.

In Vitro Activity

This compound has demonstrated high-affinity binding to human IL-1β with a binding affinity in the femtomolar range and an in vitro potency in the low picomolar range.

| Parameter | Value | Species | Assay | Reference |

| Binding Affinity (KD) | 300 fM | Human | Kinetic Exclusion Assay (KinExA) | |

| In Vitro Potency (IC50) | 28 pM | Human | Whole Blood IL-8 Expression Assay |

In Vivo Anti-Inflammatory Activity (Non-Ocular Models)

Preclinical studies in mouse models of systemic inflammation have provided proof-of-concept for this compound's in vivo efficacy.

Table 1: Summary of In Vivo Efficacy of this compound in a Mouse Model of Acute Gout

| Model | Animal | Treatment | Key Findings | Reference |

| Monosodium urate (MSU) crystal-induced acute peritonitis | Mouse | 10 mg/kg this compound (XOMA 052) | - Significant blockage of neutrophil infiltration- Significant blockage of macrophage influx |

Table 2: Summary of In Vivo Efficacy of this compound in a Mouse Model of Diet-Induced Obesity

| Model | Animal | Treatment | Key Findings | Reference |

| Diet-induced obesity | Mouse | 1 mg/kg this compound (XOMA 052) twice weekly for 14 weeks | - Statistically significant preservation of insulin production- Statistically significant reduction in glucose levels- Statistically significant reduction in cholesterol levels |

These findings in systemic inflammatory models underscore the potent anti-inflammatory effects of this compound, which are expected to translate to the context of ocular inflammation where IL-1β is a known key mediator.

Experimental Protocols for Preclinical Ocular Inflammation Models

To assess the therapeutic potential of a compound like this compound for ocular inflammation, standardized and well-characterized animal models are employed. The following are detailed methodologies for key experiments that would be relevant for evaluating this compound's efficacy.

Endotoxin-Induced Uveitis (EIU)

The EIU model is an acute, non-autoimmune model of anterior uveitis that is primarily driven by the innate immune response to bacterial lipopolysaccharide (LPS).

-

Animal Model: Lewis rats or C57BL/6 mice are commonly used.

-

Induction of Uveitis: A single subcutaneous injection of 150-200 µg of LPS from Salmonella typhimurium in the footpad of rats, or an intravitreal injection of 250 ng of LPS in mice.

-

This compound Administration: this compound would be administered systemically (e.g., intraperitoneally or intravenously) or locally (e.g., intravitreally) at various doses and time points relative to LPS injection (e.g., prophylactically or therapeutically).

-

Efficacy Assessment (24-48 hours post-induction):

-

Clinical Scoring: Slit-lamp examination to grade signs of inflammation such as iris hyperemia, miosis, and fibrin formation in the anterior chamber.

-

Cell Infiltration: Aqueous humor is collected, and infiltrating inflammatory cells (predominantly neutrophils) are counted using a hemocytometer.

-

Protein Concentration: The protein concentration in the aqueous humor is measured (e.g., by Bradford assay) as an indicator of blood-aqueous barrier breakdown.

-

Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the aqueous humor are quantified using ELISA or multiplex bead arrays.

-

Histopathology: Enucleated eyes are processed for histology to assess inflammatory cell infiltration in the iris and ciliary body.

-

Caption: A potential workflow for evaluating this compound's efficacy in an EIU model.

Experimental Autoimmune Uveitis (EAU)

The EAU model is a T-cell mediated autoimmune disease that mimics human posterior and panuveitis.

-

Animal Model: B10.RIII or C57BL/6J mice are commonly used.

-

Induction of Uveitis: Immunization with a uveitogenic peptide from a retinal antigen (e.g., interphotoreceptor retinoid-binding protein [IRBP] peptide 1-20) emulsified in Complete Freund's Adjuvant (CFA), along with an injection of pertussis toxin.

-

This compound Administration: Treatment would typically begin at the time of immunization or at the onset of clinical signs of disease (around day 10-14 post-immunization).

-

Efficacy Assessment (over 21-28 days):

-

Clinical Scoring: Fundoscopy is performed to score the severity of ocular inflammation, including optic nerve head inflammation, retinal vasculitis, and retinal infiltrates.

-

Optical Coherence Tomography (OCT): To visualize and quantify retinal inflammation and edema.

-

Electroretinography (ERG): To assess retinal function.

-

Histopathology: Eyes are enucleated at the end of the study to grade the extent of retinal and choroidal inflammation, photoreceptor damage, and granuloma formation.

-

Immunohistochemistry: To characterize the infiltrating immune cell populations (e.g., T cells, macrophages).

-

Conclusion

This compound's unique allosteric mechanism of action, which potently and selectively modulates IL-1β signaling, provides a strong scientific rationale for its use in treating ocular inflammatory diseases. While direct preclinical efficacy data in established ophthalmic models are not widely published, the robust anti-inflammatory effects demonstrated in other in vivo models, coupled with the known role of IL-1β in uveitis and scleritis, position this compound as a compelling candidate for further investigation in this therapeutic area. The experimental protocols outlined in this guide provide a framework for future preclinical studies aimed at fully elucidating the therapeutic potential of this compound in managing ocular inflammation.

References

- 1. Detailed mechanistic analysis of gevokizumab, an allosteric anti-IL-1β antibody with differential receptor-modulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Detailed Mechanistic Analysis of Gevokizumab, an Allosteric Anti–IL-1β Antibody with Differential Receptor-Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gevokizumab Overview - Creative Biolabs [creativebiolabs.net]

- 5. One target-two different binding modes: structural insights into gevokizumab and canakinumab interactions to interleukin-1β - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The cornea, the transparent anterior surface of the eye, is essential for vision. Its avascular nature and highly organized structure make it susceptible to injuries that can lead to vision-impairing scarring and inflammation. The resolution of inflammation is a critical process in promoting efficient corneal wound healing and restoring tissue integrity. Navamepent (formerly RX-10045), a synthetic analog of the specialized pro-resolving mediator Resolvin E1, has emerged as a promising therapeutic agent for accelerating corneal tissue repair. This technical guide provides a comprehensive overview of the current preclinical data on this compound's efficacy and mechanism of action in corneal wound healing. It is intended for researchers, scientists, and drug development professionals investigating novel therapies for ocular surface disorders.

Introduction to this compound and Corneal Wound Healing

Corneal wound healing is a complex biological process involving the coordinated interplay of epithelial cell migration and proliferation, stromal remodeling, and the modulation of inflammatory responses. Dysregulation of these processes can lead to persistent epithelial defects, corneal haze, and neovascularization, all of which can severely compromise vision.

This compound is a resolvin E1 analog developed to harness the potent anti-inflammatory and pro-resolving properties of endogenous resolvins. Resolvins are a class of lipid mediators derived from omega-3 fatty acids that actively orchestrate the resolution of inflammation, a process distinct from traditional anti-inflammatory mechanisms. By promoting the clearance of inflammatory cells and debris, and stimulating tissue regeneration, resolvins play a crucial role in restoring tissue homeostasis. This compound, formulated as a nanomicellar ophthalmic solution, has been investigated in Phase 2 clinical trials for various ocular inflammatory conditions, including dry eye disease and post-surgical inflammation.[1] This guide focuses on its specific effects on corneal tissue repair.

Efficacy of this compound in Corneal Tissue Repair: Preclinical Evidence

Preclinical studies have demonstrated this compound's significant potential in promoting key aspects of corneal wound healing, including epithelial cell migration and the reduction of corneal haze.

Accelerated Corneal Epithelial Cell Migration

In vitro studies using human corneal epithelial cells (HCECs) have shown that this compound's active metabolite, RX-10008, significantly enhances cell migration, a critical step in the closure of epithelial defects.

Table 1: Effect of this compound's Active Metabolite (RX-10008) on Human Corneal Epithelial Cell Migration

| Treatment Group | Concentration (M) | Normalized Migration Rate (Mean ± SEM) |

| Untreated Control | - | 1.00 |

| RX-10008 | 10-7 | 1.84 ± 0.12 |

Data from a scratch wound assay performed on SV40-immortalized human corneal epithelial cells. The migration rate was normalized to the untreated control group.

Reduction of Corneal Haze

In an in vivo rabbit model of photorefractive keratectomy (PRK), a surgical procedure that can induce corneal scarring (haze), topical administration of this compound demonstrated a significant reduction in corneal opacity.

Table 2: Effect of Topical this compound (RX-10045) on Corneal Haze in a Rabbit PRK Model

| Treatment Group | Concentration | Mean Corneal Haze Grade (± SD) | P-value (vs. Vehicle) |

| Vehicle Control | - | 1.5 ± 0.5 | - |

| This compound (RX-10045) | 0.1% | 0.8 ± 0.4 | < 0.05 |

Corneal haze was graded on a scale of 0 to 4 at 1 month post-PRK.

Mechanism of Action: Signaling Pathways and Anti-inflammatory Effects

This compound's pro-repair effects on corneal tissue are mediated through a sophisticated signaling cascade that promotes cell migration and the resolution of inflammation.

Signaling Pathway for Enhanced Epithelial Cell Migration

This compound's active metabolite, RX-10008, stimulates HCEC migration through the transactivation of the Epidermal Growth Factor Receptor (EGFR). This initiates a downstream signaling cascade involving Phosphoinositide 3-kinase (PI3-K) and p38 Mitogen-Activated Protein Kinase (MAPK).

Modulation of Inflammatory Response

While direct studies on this compound's effect on specific pro-inflammatory cytokines in corneal cells are ongoing, evidence from its parent compound, Resolvin E1, strongly suggests a potent anti-inflammatory mechanism. Resolvin E1 has been shown to inhibit the production of key pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in corneal epithelial cells. This action is crucial for creating a pro-resolving microenvironment conducive to wound healing.

Potential for Corneal Nerve Regeneration

Corneal nerves play a vital role in maintaining the health of the ocular surface. Damage to these nerves can impair healing and lead to neurotrophic keratopathy. While direct evidence for this compound's effect on corneal nerve regeneration is not yet available, studies on other resolvins, such as Resolvin D1 and D6si, have demonstrated their ability to promote corneal nerve regeneration. This suggests a potential class effect, positioning this compound as a candidate for further investigation in this area.

Experimental Protocols

In Vitro Scratch Wound Assay for Corneal Epithelial Cell Migration

This protocol outlines the methodology used to assess the effect of this compound's active metabolite (RX-10008) on the migration of human corneal epithelial cells.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navamepent (also known as RX-10045) is a synthetic analog of Resolvin E1, an endogenous lipid mediator derived from omega-3 fatty acids.[1] Resolvins are a class of specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation. This compound was developed as a topical ophthalmic solution to leverage these anti-inflammatory and pro-resolving properties for the treatment of ocular inflammatory conditions, such as dry eye disease and postoperative inflammation following cataract surgery.[1][2] Although it advanced to Phase 2 clinical trials, its development was not pursued further.[1]

These application notes provide an overview of the available information on the preparation of this compound ophthalmic solutions, its mechanism of action, and relevant experimental data. It is important to note that detailed proprietary information regarding clinical-grade formulation protocols, specific preclinical and clinical study results, and validated analytical methods are not extensively available in the public domain.

Mechanism of Action

This compound is presumed to exert its therapeutic effects by acting as an agonist at the Chemokine-like receptor 1 (CMKLR1), also known as ChemR23.[1] This G protein-coupled receptor is also a target for the endogenous ligand, Resolvin E1. The binding of this compound to CMKLR1 is thought to initiate a signaling cascade that actively resolves inflammation rather than simply suppressing it.

The proposed signaling pathway for this compound, based on the known actions of Resolvin E1, involves the following key steps:

-

Receptor Binding: this compound binds to the CMKLR1 receptor on the surface of various immune cells, including macrophages and neutrophils, as well as on corneal epithelial cells.

-

G-Protein Activation: This binding event activates intracellular G-proteins.

-

Downstream Signaling: Activation of G-proteins leads to the modulation of several downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway.

-

Anti-inflammatory and Pro-resolving Effects: The culmination of this signaling cascade results in:

-

Inhibition of the release of pro-inflammatory mediators from corneal epithelial cells.

-

Reduced infiltration of inflammatory cells, such as neutrophils, to the site of inflammation.

-

Enhanced phagocytosis of apoptotic cells and debris by macrophages, a key step in the resolution of inflammation.

-

Promotion of corneal tissue repair and maintenance of goblet cell integrity, which is crucial for tear production.

-

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound via the CMKLR1 receptor.

Ophthalmic Solution Preparation

Detailed protocols for the preparation of a clinical-grade this compound ophthalmic solution are not publicly available. However, a preclinical formulation for topical ocular delivery in rabbits has been described. This formulation was a 0.1% this compound aqueous nanomicellar solution.

Preclinical Nanomicellar Formulation Components

| Component | Function | Reference |

| This compound (RX-10045) | Active Pharmaceutical Ingredient | |

| Hydrogenated Castor Oil | Surfactant / Solubilizer | |

| Octoxynol-40 | Co-surfactant / Solubilizer | |

| Citrate Buffer (0.01M) | Buffering Agent | |

| Purified Water | Vehicle |

Note: The optimized weight ratio of hydrogenated castor oil to octoxynol-40 was 1.0:0.05. This combination was used to entrap the hydrophobic this compound molecule within the core of the micelles, creating a clear and stable aqueous solution. The resulting micelles had a mean diameter of approximately 12 nm.

General Protocol for Laboratory-Scale Preparation (Non-Sterile)

The following is a generalized protocol for preparing a research-grade stock solution of this compound, which can be adapted for in vitro and in vivo studies. This is not a protocol for a sterile ophthalmic solution.

| Step | Procedure |

| 1. | Weigh the required amount of this compound powder. |

| 2. | Prepare the desired solvent system. Two reported solvent systems for a stock solution are: - System 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline - System 2: 10% DMSO, 90% Corn Oil |

| 3. | Add the solvents sequentially to the this compound powder. |

| 4. | Vortex or sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution. Gentle heating may be applied if precipitation occurs. |

| 5. | For in vivo use, it is recommended to prepare the working solution fresh on the day of the experiment. |

| 6. | For storage of the stock solution, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months. |

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical and clinical evaluation of this compound are not available in published literature. However, based on the studies conducted, the following are generalized methodologies that would have been employed.

Ocular Irritation Study (Modified Draize Test)

This type of study is conducted to assess the potential of a substance to cause irritation and damage to the eye.

Objective: To evaluate the ocular tolerance of the this compound ophthalmic solution in an animal model.

Animal Model: New Zealand albino rabbits are commonly used for this assay.

Generalized Protocol:

-

Animal Selection: Healthy, adult albino rabbits with no pre-existing ocular abnormalities are selected.

-

Dosing: A single dose of the this compound ophthalmic solution (e.g., 0.1 mL) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as an untreated control.

-

Observation: The eyes are examined for signs of irritation at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring: Ocular lesions of the cornea (opacity), iris (inflammation), and conjunctiva (redness, chemosis, discharge) are scored using a standardized system, such as the Hackett-McDonald scoring system.

-

Results: For the preclinical 0.1% this compound nanomicellar solution, the ocular irritation scores were reported to be extremely low and comparable to the negative control, indicating good tolerability.

Ocular Pharmacokinetics Study

This type of study is performed to understand the absorption, distribution, metabolism, and excretion of a drug within the ocular tissues.

Objective: To determine the concentration of this compound and its active metabolite (RX-10008) in various ocular tissues following topical administration.

Animal Model: New Zealand albino rabbits.

Generalized Protocol:

-

Dosing: A single or multiple doses of the this compound ophthalmic solution are administered topically to the eyes of the rabbits.

-

Sample Collection: At predetermined time points after dosing, animals are euthanized, and ocular tissues (e.g., cornea, aqueous humor, iris-ciliary body, lens, vitreous humor, retina/choroid) are carefully dissected and collected.

-

Sample Preparation: The collected tissues are homogenized, and the drug and its metabolite are extracted using an appropriate solvent precipitation or liquid-liquid extraction method.

-

Analysis: The concentrations of this compound and RX-10008 in the tissue extracts are quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and specificity.

-

Results: Studies on the 0.1% this compound nanomicellar solution showed that appreciable drug concentrations were achieved in the anterior ocular tissues. Furthermore, the active metabolite, RX-10008, was detected in the retina/choroid, suggesting that the formulation could deliver the active compound to the posterior segment of the eye.

Clinical Trials Data

This compound underwent Phase 2 clinical trials for two primary indications. However, specific quantitative results from these studies have not been made publicly available.

| Clinical Trial ID | Indication | Status | Formulation | Concentrations Tested |

| NCT01675570 | Dry Eye Disease | Completed | Ophthalmic Solution | 0.09% |

| NCT02329743 | Ocular Inflammation and Pain Post-Cataract Surgery | Completed | Nanomicellar Ophthalmic Solution | 0.05% and 0.1% |

Analytical Methods

Validated analytical methods for the routine quality control of this compound ophthalmic solution and for the quantification of this compound and its metabolites in biological matrices are not described in detail in the public domain. For drug development and clinical trials, such methods would be essential.

High-Performance Liquid Chromatography (HPLC) for Quality Control

A stability-indicating HPLC method with UV detection would be a standard approach for the quality control of the ophthalmic solution.

Generalized Parameters:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV spectrophotometer at a wavelength determined by the UV absorbance maximum of this compound.

-

Purpose: To determine the identity, purity, and concentration of this compound and to detect any degradation products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

For the quantification of this compound and its active metabolite (RX-10008) in ocular tissues, a highly sensitive and selective LC-MS/MS method would be required.

Generalized Workflow:

Caption: General workflow for the bioanalysis of this compound in ocular tissues.

Key Steps:

-

Sample Preparation: Homogenization of ocular tissues followed by protein precipitation (e.g., with acetonitrile) to release the analytes and remove proteins. An internal standard would be added at this stage.

-

Chromatographic Separation: Separation of this compound, its metabolite, and other endogenous components on a reversed-phase HPLC or UPLC column.

-

Ionization: Ionization of the analytes using an appropriate source, such as electrospray ionization (ESI).

-

Mass Spectrometric Detection: Detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

Conclusion

This compound is a promising anti-inflammatory and pro-resolving agent that has been investigated for ophthalmic use. While its clinical development has been discontinued, the available preclinical data on its nanomicellar formulation and its presumed mechanism of action via the CMKLR1 receptor provide valuable insights for researchers in the fields of ophthalmology and drug development. The lack of detailed, publicly available protocols and quantitative data from later-stage development highlights the challenges in accessing comprehensive information for compounds that do not proceed to market approval. The generalized protocols and information presented here are intended to serve as a foundation for further research and development of similar pro-resolving therapies for ocular diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dry Eye Disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, and accompanied by ocular symptoms, in which tear film instability and hyperosmolarity, ocular surface inflammation and damage, and neurosensory abnormalities play etiological roles. Reproxalap is a first-in-class, small-molecule inhibitor of Reactive Aldehyde Species (RASP). RASP are pro-inflammatory molecules that are elevated in ocular and systemic inflammatory diseases. By binding to and reducing the levels of RASP, Reproxalap mitigates inflammation, offering a novel therapeutic approach for DED. Preclinical studies in animal models are crucial for evaluating the efficacy and mechanism of action of new therapeutic agents like Reproxalap.

These application notes provide detailed protocols for the use of Reproxalap in established preclinical models of dry eye disease.

Mechanism of Action of Reproxalap

Reproxalap's primary mechanism of action is the inhibition of Reactive Aldehyde Species (RASP). RASP, such as malondialdehyde and acrolein, are highly reactive molecules that contribute to inflammation and cellular damage. In dry eye disease, elevated levels of RASP on the ocular surface can lead to a cascade of inflammatory events. Reproxalap covalently binds to RASP, effectively neutralizing them. This action prevents the activation of pro-inflammatory signaling pathways, including NF-κB, leading to a reduction in the production of inflammatory cytokines and chemokines. This upstream modulation of the inflammatory cascade helps to alleviate the signs and symptoms of dry eye disease.

Figure 1: Mechanism of action of Reproxalap in inhibiting the inflammatory cascade in dry eye disease.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials of Reproxalap in patients with dry eye disease.

Table 1: Efficacy of Reproxalap in a Dry Eye Chamber Crossover Clinical Trial [1]

| Endpoint | Reproxalap 0.25% | Vehicle | P-value |

| Ocular Redness | Statistically Superior | - | 0.0004 |

| Schirmer Test | Statistically Superior | - | 0.0005 |

Table 2: Efficacy of Reproxalap in a Phase 3 Dry Eye Chamber Trial [2]

| Endpoint | Reproxalap | Vehicle | P-value |

| Ocular Discomfort Score | Statistically Superior | - | 0.002 |

Table 3: Efficacy of Reproxalap in a Phase 2 Clinical Trial [3]

| Endpoint | Reproxalap 0.25% | Vehicle | P-value |

| Ocular Redness | Statistically Superior | - | < 0.05 |

| Schirmer's Test | Favored Reproxalap | - | Near Statistical Significance |

| Ocular Dryness Score | Reduced Mean Score | - | Not Statistically Significant |

| Ocular Discomfort Score | Reduced Mean Score | - | Not Statistically Significant |

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of a topical RASP inhibitor, such as Reproxalap, in two commonly used preclinical models of dry eye disease.

Protocol 1: Scopolamine-Induced Dry Eye Model in Rats

This model induces aqueous-deficient dry eye through the systemic administration of a muscarinic receptor antagonist.

Experimental Workflow

Figure 2: Workflow for the scopolamine-induced dry eye model in rats.

Methodology

-

Animals: Female Wistar rats (6-8 weeks old) are recommended as they are more susceptible to developing dry eye.[1]

-

Acclimatization: House the rats in a controlled environment (22±1°C, 55-65% humidity, 12-hour light/dark cycle) for at least one week before the experiment.[4]

-

Baseline Measurements:

-

Tear Volume: Measure tear secretion using a phenol red thread test. Place the thread in the lateral canthus of the conjunctival fornix for 30 seconds.

-

Corneal Fluorescein Staining: Instill 2 µl of 0.5% sodium fluorescein into the conjunctival sac. After 1-2 minutes, examine the cornea with a slit lamp using cobalt blue light. Score the corneal staining based on a standardized scale (e.g., 0-4).

-

-

Induction of Dry Eye:

-

Administer scopolamine hydrobromide (e.g., 12.5 mg/day) systemically via a subcutaneously implanted osmotic pump for continuous delivery over the study period (e.g., 21 days). Alternatively, subcutaneous injections of scopolamine can be administered multiple times a day.

-

-

Treatment Groups:

-

Divide the animals into at least three groups:

-

Vehicle control (the same formulation as Reproxalap but without the active ingredient).

-